![molecular formula C21H20N2OS B14211141 [4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea CAS No. 832099-09-9](/img/structure/B14211141.png)
[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea is a chemical compound with the molecular formula C21H20N2OS It is known for its unique structure, which includes a thiourea group attached to a phenylmethoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea typically involves the reaction of 4-[(4-phenylphenyl)methoxy]benzyl chloride with thiourea. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure cost-effective and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of [4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenylmethoxyphenyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: A simpler analog with a similar thiourea group but lacking the phenylmethoxyphenyl moiety.
Phenylthiourea: Contains a phenyl group attached to the thiourea but lacks the methoxyphenyl substitution.
Benzylthiourea: Features a benzyl group attached to the thiourea, differing in the substitution pattern.
Uniqueness
[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea is unique due to its combination of a thiourea group with a phenylmethoxyphenyl moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from simpler thiourea derivatives.
Eigenschaften
CAS-Nummer |
832099-09-9 |
|---|---|
Molekularformel |
C21H20N2OS |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
[4-[(4-phenylphenyl)methoxy]phenyl]methylthiourea |
InChI |
InChI=1S/C21H20N2OS/c22-21(25)23-14-16-8-12-20(13-9-16)24-15-17-6-10-19(11-7-17)18-4-2-1-3-5-18/h1-13H,14-15H2,(H3,22,23,25) |
InChI-Schlüssel |
DKASHBMBOTWWCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)COC3=CC=C(C=C3)CNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


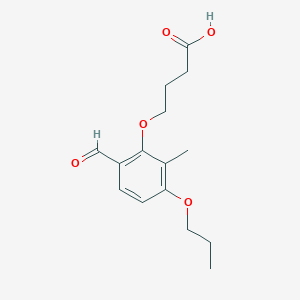
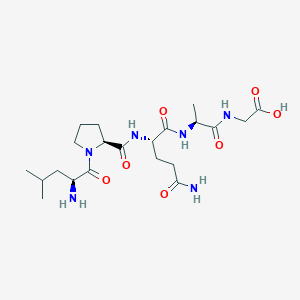
![Ethyl 5-{[(3-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B14211073.png)
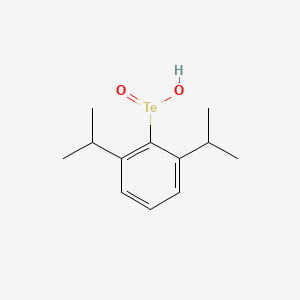
![N'-(3,3-diphenylpropyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14211085.png)

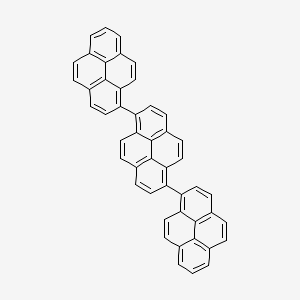
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14211106.png)
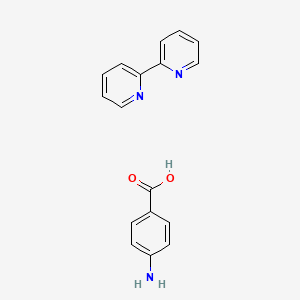
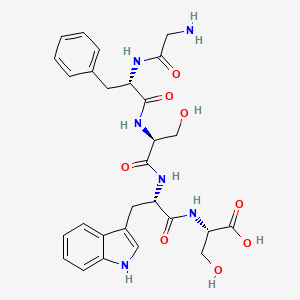

![15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol](/img/structure/B14211125.png)
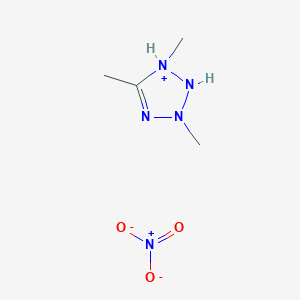
![2-[2-(4-Methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14211147.png)
